N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide
Description
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is a complex organic compound belonging to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-18(23-20-21-11-6-12-24(14)20)16-9-5-10-17(13-16)22-19(25)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYABBTGNFKPSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the cyclohexanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C) cleaves the amide bond, yielding cyclohexanecarboxylic acid and the corresponding amine derivative.
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Basic Hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol promotes saponification, producing a carboxylate salt and aniline derivatives.
This reactivity is critical for understanding the compound’s stability in biological environments and during synthetic modifications.
Nucleophilic Substitution Reactions
The electron-deficient aromatic system of the imidazo[1,2-a]pyrimidine ring facilitates nucleophilic substitution:
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Halogenation : Reaction with phosphorus oxychloride (POCl₃) introduces chlorine at the 2-position of the pyrimidine ring.
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Amination : Treatment with ammonia or primary amines in the presence of a palladium catalyst enables substitution at reactive positions, forming amino derivatives.
These reactions are instrumental in synthesizing analogs with modified biological activity .
Oxidation
The imidazo[1,2-a]pyrimidine ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to hydroxylated or epoxidized products. For example:
This reaction alters the compound’s electronic properties, impacting its interaction with biological targets.
Reduction
The cyclohexane ring can be reduced using lithium aluminum hydride (LiAlH₄), converting the carboxamide to a cyclohexylmethanol derivative:
Reduction pathways are less common but relevant for derivative synthesis.
Influence of Structural Features on Reactivity
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Imidazo[1,2-a]pyrimidine Ring : The nitrogen-rich heterocycle enhances electrophilic substitution at the 2- and 3-positions.
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Cyclohexanecarboxamide Group : The bulky cyclohexane moiety sterically hinders reactions at the amide nitrogen, directing reactivity toward the aromatic system.
Comparative Analysis with Analogous Compounds
| Compound | Reactivity | Key Difference |
|---|---|---|
| Imidazo[1,2-a]pyridines | Faster electrophilic substitution | Pyrimidine vs. pyridine ring |
| Aryl Carboxamides | Higher hydrolytic stability | Cyclohexane vs. aromatic substituents |
The pyrimidine ring in this compound exhibits slower reaction kinetics compared to pyridine analogs due to reduced electron density .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer treatment.
Recent studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.0 | CDK inhibition |
| MCF-7 | 7.5 | Apoptosis induction |
| A549 | 6.0 | Cell cycle arrest |
The mechanism involves binding to the active sites of CDKs, preventing substrate phosphorylation and thereby halting cell cycle progression .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:
- Formation of Imidazo[1,2-a]pyrimidine : Utilizing appropriate precursors and reagents.
- Coupling Reaction : Between the imidazo compound and cyclohexanecarboxylic acid derivatives.
- Purification : Employing chromatography techniques to isolate the desired product.
Advancements in synthetic methodologies have focused on improving yields and minimizing environmental impact through greener chemistry approaches .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of human cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.
Case Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship revealed that modifications to the cyclohexane ring significantly impacted biological activity. Substituents that enhance lipophilicity were found to increase potency against cancer cell lines, providing insights for further optimization in drug design .
Mechanism of Action
The mechanism of action of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazopyrimidine ring with a cyclohexanecarboxamide moiety sets it apart from other similar compounds, making it a valuable target for research and development .
Biological Activity
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide structure linked to a phenyl group substituted with a 3-methylimidazo[1,2-a]pyrimidine moiety. Its molecular formula is C17H20N4O, and it exhibits unique physicochemical properties that may influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound may act as kinase inhibitors. A study highlighted its moderate inhibitory activity against specific kinases associated with cell proliferation, suggesting potential effectiveness in cancer therapy . The inhibition of kinases is crucial as their dysregulation is often implicated in various cancers.
Table 1: Kinase Inhibition Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | EGFR | 5.4 | |
| Similar Compound A | CDK2 | 4.7 | |
| Similar Compound B | FLT3 | 6.0 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Escherichia coli | 0.21 | |
| Pseudomonas aeruginosa | 0.21 | |
| Staphylococcus aureus | 0.50 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, the compound can hinder cancer cell proliferation.
- Antibacterial Action : The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes contributes to its antimicrobial efficacy.
Case Studies
Several case studies have reported on the efficacy of compounds within the same structural class:
- Case Study 1 : A study on a related imidazo[1,2-a]pyrimidine derivative showed promising results in inhibiting cell growth in MCF-7 breast cancer cells with an IC50 of 3.1 µM, indicating potential for selective anticancer activity .
- Case Study 2 : Another derivative demonstrated significant antibacterial effects against clinical strains of Staphylococcus aureus with MIC values comparable to standard antibiotics .
Q & A
Q. What are the common synthetic routes for preparing N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization to form the imidazo[1,2-a]pyrimidine core. For example, precursors like amines and diketones undergo cyclization under acidic or catalytic conditions . Subsequent coupling reactions (e.g., Suzuki or Buchwald-Hartwig) introduce the phenylcyclohexanecarboxamide moiety. A representative protocol involves:
Cyclization of 2-aminopyrimidine derivatives with α-haloketones to form the imidazo[1,2-a]pyrimidine scaffold.
Pd-catalyzed cross-coupling to attach the phenylcyclohexanecarboxamide group .
Characterization via NMR, IR, and LC/MS is critical for confirming intermediate and final structures .
Q. How are structural and purity assessments conducted for this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and confirm scaffold integrity. For example, aromatic protons in the imidazo[1,2-a]pyrimidine ring appear as distinct doublets in the 7.5–8.5 ppm range .
- Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm⁻¹ confirm the carboxamide (C=O) group .
- Mass Spectrometry (LC/MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Q. What in vitro biological screening methods are applicable for initial activity profiling?
- Methodological Answer:
- Enzyme Inhibition Assays: Dose-response curves (IC50) against target enzymes (e.g., kinases, PDEs) using fluorescence or luminescence readouts .
- Cytotoxicity Screening: MTT or resazurin assays on mammalian cell lines (e.g., MRC-5 fibroblasts) to assess selectivity indices .
- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodological Answer:
- Solvent and Catalyst Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while Pd(PPh3)4 or Xantphos ligands improve cross-coupling efficiency .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions during cyclization .
- Microwave-Assisted Synthesis: Accelerates reaction times for cyclization steps (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Regioselectivity Analysis: Computational modeling (DFT) predicts electronic effects directing substituent placement .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methyl to trifluoromethyl on the pyrimidine ring) and assess activity changes .
- 3D-QSAR Modeling: CoMFA or CoMSIA maps electrostatic/hydrophobic interactions to guide design .
- Crystallography: X-ray diffraction of ligand-target complexes (e.g., kinase co-crystals) identifies critical binding motifs .
Q. How are metabolic stability and pharmacokinetic (PK) properties evaluated in preclinical studies?
- Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and intrinsic clearance .
- Caco-2 Permeability: Assess intestinal absorption potential via monolayer transepithelial electrical resistance (TEER) .
- In Vivo PK Studies: Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis of AUC, Cmax, and bioavailability .
Q. What advanced analytical techniques resolve contradictory spectral data for this compound?
- Methodological Answer:
- 2D NMR (COSY, NOESY): Resolves overlapping signals in crowded aromatic regions .
- Dynamic Light Scattering (DLS): Detects aggregation artifacts that distort NMR/UV-Vis data.
- X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation states of heteroatoms (e.g., nitrogen in the imidazo ring) .
Contradictions and Considerations
- Synthetic Routes: emphasizes chlorination/sulfonamide steps, while focuses on C–N coupling. These reflect divergent strategies depending on substituent complexity.
- Biological Targets: Imidazo[1,2-a]pyrimidines show activity against kinases () and phosphodiesterases (), requiring target-specific assay design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
